8-[4-(2,4-dimethylphenoxy)butoxy]quinoline
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Overview
Description
8-[4-(2,4-dimethylphenoxy)butoxy]quinoline is a chemical compound with a complex structure that includes a quinoline core and a butoxy chain substituted with a 2,4-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2,4-dimethylphenoxy)butoxy]quinoline typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the butoxy chain and the 2,4-dimethylphenoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict control over reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-[4-(2,4-dimethylphenoxy)butoxy]quinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinoline derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can lead to the formation of reduced quinoline compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.
Scientific Research Applications
8-[4-(2,4-dimethylphenoxy)butoxy]quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 8-[4-(2,4-dimethylphenoxy)butoxy]quinoline involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
8-[4-(2,4-dimethylphenoxy)butoxy]quinoline can be compared with other similar compounds, such as:
8-[4-(2,5-dimethylphenoxy)butoxy]quinoline: This compound has a similar structure but with a different substitution pattern on the phenoxy group, which can lead to different chemical and biological properties.
8-[4-(2,3-dimethylphenoxy)butoxy]quinoline: Another similar compound with a different substitution pattern, which can also result in unique properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-[4-(2,4-dimethylphenoxy)butoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16-10-11-19(17(2)15-16)23-13-3-4-14-24-20-9-5-7-18-8-6-12-22-21(18)20/h5-12,15H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYJBDCLAWDIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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